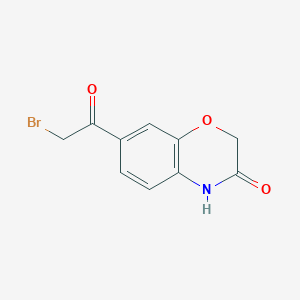

2H-1,4-Benzoxazin-3(4H)-one, 7-(2-bromoacetyl)-

Description

Significance of 2H-1,4-Benzoxazin-3(4H)-one within Heterocyclic Chemistry

The 2H-1,4-benzoxazin-3(4H)-one core is a fundamental building block for a wide range of natural and synthetic organic compounds. sigmaaldrich.com First synthesized by reacting o-aminophenol with chloroacetyl chloride, this scaffold is recognized as an important intermediate in various chemical transformations. sigmaaldrich.com Its significance stems from the array of biological activities exhibited by its derivatives, which has spurred extensive research into its synthesis and functionalization.

The benzoxazinone (B8607429) structure is found in a variety of therapeutically promising drug candidates. researchgate.net Research has demonstrated that compounds incorporating this scaffold possess a broad spectrum of biological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govresearchgate.net For instance, certain derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase. nih.gov The inherent reactivity of the lactam function and the aromatic ring allows for modifications that can fine-tune the biological and physicochemical properties of the resulting molecules. The development of efficient synthetic protocols, such as palladium-catalyzed cascade reactions, has further enhanced the accessibility and utility of this heterocyclic system in medicinal chemistry. researchgate.net

Overview of Functionalized Benzoxazinone Derivatives in Academic Investigations

Academic research has extensively explored the functionalization of the 2H-1,4-benzoxazin-3(4H)-one scaffold to generate libraries of compounds with diverse biological activities. researchgate.net Modifications at various positions of the benzoxazinone ring have led to the discovery of potent and selective agents for different biological targets.

For example, the introduction of a 1,2,3-triazole moiety has been shown to yield derivatives with significant anti-inflammatory properties. nih.govnih.gov Other studies have focused on creating derivatives that act as platelet aggregation inhibitors, showcasing the scaffold's potential in cardiovascular drug discovery. nih.gov The synthesis of fused heterocyclic systems derived from 2H-1,4-benzoxazin-3(4H)-ones has also been a fruitful area of investigation, leading to novel chemical entities with unique three-dimensional structures and biological profiles. researchgate.net The versatility of this scaffold is further highlighted by its use in the synthesis of compounds with potential applications as antidiabetic, antioxidant, and antiviral agents. nih.gov

| Derivative Type | Investigated Activity | Reference |

|---|---|---|

| 1,2,3-Triazole Derivatives | Anti-inflammatory | nih.gov |

| General Derivatives | Platelet Aggregation Inhibition | nih.gov |

| Fused Heterocycles | Varied Biological Profiles | researchgate.net |

| General Derivatives | Antidiabetic, Antioxidant, Antiviral | nih.gov |

| General Derivatives | Anticancer, Antimicrobial | researchgate.net |

Research Landscape of Bromoacetyl-Substituted Organic Compounds as Synthetic Intermediates

Bromoacetyl-substituted organic compounds are highly valuable intermediates in organic synthesis due to the reactivity of the bromoacetyl group. acs.orgnih.gov The presence of a bromine atom alpha to a carbonyl group creates a potent electrophilic center, making these compounds excellent substrates for nucleophilic substitution reactions. innospk.com This reactivity is harnessed to construct more complex molecular architectures, particularly in the synthesis of heterocyclic compounds. researchgate.net

The bromoacetyl group serves as a versatile handle for introducing a two-carbon unit in a variety of chemical transformations. researchgate.net It readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This has led to their extensive use in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. innospk.comresearchgate.net The utility of bromoacetyl compounds is further demonstrated in their application in multicomponent reactions, where they can participate in the rapid assembly of complex molecules from simple starting materials. researchgate.net The strategic incorporation of a bromoacetyl group into a molecule, such as the 2H-1,4-benzoxazin-3(4H)-one scaffold, therefore provides a powerful tool for the synthesis of novel and potentially bioactive compounds.

| Compound Name |

|---|

| 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-bromoacetyl)- |

| 2H-1,4-Benzoxazin-3(4H)-one |

| o-aminophenol |

| chloroacetyl chloride |

Structure

3D Structure

Properties

IUPAC Name |

7-(2-bromoacetyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c11-4-8(13)6-1-2-7-9(3-6)15-5-10(14)12-7/h1-3H,4-5H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYFDBIRUXARFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252369 | |

| Record name | 7-(2-Bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84330-85-8 | |

| Record name | 7-(2-Bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84330-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the 2h 1,4 Benzoxazin 3 4h One Core Structure

Established Synthetic Pathways for Unsubstituted and Substituted 2H-1,4-Benzoxazin-3(4H)-ones

Traditional methods for constructing the benzoxazinone (B8607429) ring system have been refined over the years to improve efficiency and yield. These pathways generally involve the formation of the heterocyclic ring from acyclic precursors through cyclization reactions.

A common and direct method for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones involves the reaction of o-aminophenols with α-haloacyl halides, such as chloroacetyl chloride. This approach relies on the nucleophilic character of the amino and hydroxyl groups of the o-aminophenol to displace the halide from the acyl halide, followed by an intramolecular cyclization to form the benzoxazinone ring. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Another prevalent cyclization strategy begins with the O-alkylation of o-halophenols with 2-chloroacetamides. This is followed by a spontaneous intramolecular amidation to yield the desired 2H-1,4-benzoxazin-3(4H)-one. This cascade reaction provides a versatile route to a library of substituted benzoxazinones. researchgate.net

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| o-aminophenol | Chloroacetyl chloride, aq. NaHCO3, butanone | 2H-1,4-benzoxazin-3(4H)-one | Good | rsc.org |

| o-halophenols | 2-chloroacetamides, Pd-catalyst, base, toluene, 110 °C | Substituted 2H-1,4-benzoxazin-3(4H)-ones | Good to excellent | researchgate.netresearchgate.net |

This table presents examples of cyclization reactions for the synthesis of the 2H-1,4-benzoxazin-3(4H)-one core.

Reductive cyclization offers an alternative pathway, typically starting from o-nitrophenols. In a two-step process, the o-nitrophenol is first O-alkylated with a suitable reagent, such as a methyl 2-bromoalkanoate, to form a 2-nitro ester intermediate. researchgate.netnih.gov This intermediate is then subjected to a reduction of the nitro group to an amine, which spontaneously cyclizes to form the benzoxazinone ring. researchgate.netnih.gov This "green" catalytic reductive cyclization is often favored for its efficiency and the availability of diverse starting materials. nih.gov Potentially bioactive 2H-1,4-benzoxazine derivatives can be conveniently prepared in one step from the corresponding nitroketones using 10% palladium on carbon with triethylamine (B128534) in the presence of hydrogen.

| Starting Material | Reaction Steps | Reagents | Product | Reference |

| o-nitrophenols | 1. O-alkylation 2. Reductive cyclization | 1. Methyl 2-bromoalkanoates 2. Catalytic hydrogenation (e.g., Pd/C, H2) | 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | nih.gov |

| 2-(2-Nitrophenoxy)acetonitrile adducts | Reductive cyclization | Fe/acetic acid | 2H-1,4-benzoxazin-3(4H)-ones | researchgate.net |

This table outlines the reductive cyclization strategies for synthesizing the 2H-1,4-benzoxazin-3(4H)-one core.

The Smiles rearrangement provides an elegant and efficient intramolecular nucleophilic aromatic substitution route to 2H-1,4-benzoxazin-3(4H)-ones. semanticscholar.org This method typically involves the reaction of a primary amine with chloroacetyl chloride to form a 2-chloroacetamide (B119443). This intermediate then reacts with a 2-chlorophenol, leading to an O-alkylation product that subsequently undergoes the Smiles rearrangement to furnish the desired benzoxazinone. semanticscholar.org This pathway is particularly useful for the synthesis of sterically hindered molecules that may be difficult to prepare using other methods. The reaction is typically mediated by a base such as cesium carbonate in a solvent like dimethylformamide (DMF). semanticscholar.org

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| N-substituted 2-chloroacetamide and substituted 2-chlorophenol | Cesium carbonate, DMF, reflux | Substituted 2H-1,4-benzoxazin-3(4H)-ones | Good | semanticscholar.org |

This table summarizes the Smiles rearrangement approach for the synthesis of 2H-1,4-benzoxazin-3(4H)-ones.

Catalytic Approaches and Optimized Reaction Conditions for Benzoxazinone Formation

Modern synthetic efforts have focused on the development of catalytic systems to improve the efficiency and substrate scope of benzoxazinone synthesis. Palladium-catalyzed cascade reactions have been established for the efficient synthesis of 2H-1,4-benzoxazin-3(4H)-ones from o-halophenols and 2-chloroacetamides. researchgate.netresearchgate.net This protocol involves an intermolecular O-alkylation followed by a spontaneous intramolecular amidation. researchgate.netresearchgate.net A variety of substrates can be used to produce the desired products in good to excellent yields. researchgate.netresearchgate.net

Copper-catalyzed methods have also emerged as a powerful tool. A novel and efficient one-pot cascade synthesis of 2H-1,4-benzoxazin-3(4H)-ones has been developed through the copper-catalyzed coupling of o-halophenols and 2-halo-amides. This ligand-free copper-catalyzed cascade reaction addresses issues such as the need for noble metals and ligands, and it expands the substrate scope.

| Catalyst System | Starting Materials | Reaction Type | Product | Reference |

| Palladium catalyst | o-halophenols and 2-chloroacetamides | Cascade O-alkylation and intramolecular amidation | 2H-1,4-benzoxazin-3-(4H)-ones | researchgate.netresearchgate.net |

| Copper(I) catalyst | o-halophenols and 2-halo-amides | One-pot cascade coupling | 2H-1,4-benzoxazin-3-(4H)-ones | researchgate.net |

This table highlights catalytic approaches for the synthesis of the 2H-1,4-benzoxazin-3(4H)-one core.

Considerations for Yield Optimization and Reaction Scalability in Benzoxazinone Synthesis

Optimizing reaction yields and ensuring scalability are crucial for the practical application of any synthetic methodology. In the synthesis of 2H-1,4-benzoxazin-3(4H)-ones, several factors are considered. The choice of base and solvent can significantly impact the efficiency of cyclization reactions. For instance, in the Smiles rearrangement, cesium carbonate in DMF has been found to be effective. semanticscholar.org

For catalytic systems, the choice of ligand and the catalyst loading are critical parameters that are often optimized to maximize yield. In Pd-catalyzed reactions, various phosphine (B1218219) ligands have been screened to identify the most effective one for the desired transformation. Reaction temperature and time are also key variables that need to be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

Chemical Reactivity and Transformational Chemistry of 7 2 Bromoacetyl 2h 1,4 Benzoxazin 3 4h One

Nucleophilic Substitution Reactions of the Bromoacetyl Moiety

The bromoacetyl group is the most reactive site on the molecule for nucleophilic attack. The presence of the adjacent carbonyl group activates the α-carbon towards substitution, while the bromide ion serves as an excellent leaving group. This functionality is well-known to react readily with a wide array of nucleophiles.

The electrophilic α-carbon of the bromoacetyl group readily undergoes substitution reactions with various nitrogen nucleophiles. Primary and secondary amines, for instance, can displace the bromide to form α-amino ketone derivatives. Of particular synthetic importance is the Hantzsch thiazole synthesis, where the α-bromo ketone reacts with a thioamide, such as thiourea or substituted thioureas, to construct a thiazole ring. sysrevpharm.orgorientjchem.orgchemrevlett.com This reaction proceeds via an initial S-alkylation, followed by cyclization and dehydration to yield the aromatic thiazole heterocycle. Similarly, reactions with thiosemicarbazones can lead to the formation of more complex thiazole derivatives. nih.gov These reactions are fundamental in medicinal chemistry for accessing a wide range of biologically active compounds. globalresearchonline.net

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | Aniline | 7-(2-(phenylamino)acetyl)-2H-1,4-benzoxazin-3(4H)-one |

| Thioamide | Thiourea | 7-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one |

| Hydrazine | Hydrazine Hydrate | 7-(2-hydrazinylacetyl)-2H-1,4-benzoxazin-3(4H)-one |

This table presents potential reactions based on the known reactivity of α-bromo ketones.

Oxygen-based nucleophiles, such as carboxylates or phenoxides, can react with 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one to form ester and ether linkages, respectively. For example, reaction with sodium acetate would yield an acetoxy derivative.

Sulfur nucleophiles, which are generally more potent than their oxygen counterparts, also react efficiently. Thiolates readily displace the bromide to form thioethers. A notable reaction involves the use of 2-aminothiophenol, which can lead to the formation of a 1,4-benzothiazine ring system through a sequence of S-alkylation followed by intramolecular cyclization. nih.gov

Table 2: Examples of Nucleophilic Substitution with Oxygen and Sulfur Nucleophiles

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Carboxylate | Sodium Acetate | 2-(7-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-2-oxoethyl acetate |

| Thiolate | Sodium thiophenoxide | 7-(2-(phenylthio)acetyl)-2H-1,4-benzoxazin-3(4H)-one |

This table illustrates hypothetical products from reactions with O- and S-nucleophiles.

Functional Group Interconversions Involving the Acetyl and Bromoacetyl Groups

The acetyl and bromoacetyl groups can undergo various transformations to introduce new functionalities. The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), yielding a 7-(2-bromo-1-hydroxyethyl) derivative. Subsequent reactions could then be performed on the newly formed hydroxyl group.

The bromine atom can also be replaced through reactions that are not simple substitutions. For instance, treatment with potassium iodide in acetone (Finkelstein reaction) would convert the bromoacetyl group into the more reactive iodoacetyl derivative. Elimination reactions can also be induced under appropriate basic conditions to form a vinyl ketone.

Reactivity of the Lactam Nitrogen (N-4) in Derivatization Pathways

The nitrogen atom at the N-4 position is part of a lactam (a cyclic amide). Due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, this nitrogen is significantly less nucleophilic than a typical amine. However, it can be deprotonated by a strong base, such as sodium hydride (NaH), to form an amide anion. This anion is a potent nucleophile and can be subsequently alkylated or acylated on the nitrogen atom. For example, reaction with an alkyl halide like methyl iodide or benzyl bromide after deprotonation would yield the corresponding N-alkylated benzoxazinone (B8607429). This pathway is a common strategy for modifying the properties of the benzoxazinone core. nih.gov

Potential for Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the benzoxazinone core can undergo aromatic substitution reactions, though the regiochemical outcome is controlled by the directing effects of the existing substituents. wikipedia.orgmasterorganicchemistry.com The ring is substituted with two groups: the fused lactam ring and the 7-(2-bromoacetyl) group.

For electrophilic aromatic substitution , the directing effects of these two groups must be considered:

The 7-(2-bromoacetyl) group : This is a meta-directing deactivating group due to the electron-withdrawing nature of the carbonyl. uci.edu

The positions ortho and para to the activating lactam nitrogen are C-5 and C-7. The positions meta to the deactivating acetyl group are C-5 and an unnumbered carbon. Since the C-7 position is already substituted, electrophilic attack would be strongly directed to the C-5 position, which is ortho to the activating amide nitrogen and meta to the deactivating acetyl group. Studies on the parent 2H-1,4-benzoxazin-3(4H)-one have shown that bromination and nitration preferentially occur at the C-6 and C-7 positions. researchgate.net For the 7-substituted title compound, electrophilic attack is therefore most likely at the C-5 position.

Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring. The current substitution pattern does not strongly favor this pathway.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one |

| 7-(2-(phenylamino)acetyl)-2H-1,4-benzoxazin-3(4H)-one |

| 7-(2-amino-1,3-thiazol-4-yl)-2H-1,4-benzoxazin-3(4H)-one |

| 7-(2-hydrazinylacetyl)-2H-1,4-benzoxazin-3(4H)-one |

| 7-(2-azidoacetyl)-2H-1,4-benzoxazin-3(4H)-one |

| 2-(7-acetyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-2-oxoethyl acetate |

| 7-(2-(phenylthio)acetyl)-2H-1,4-benzoxazin-3(4H)-one |

| S-(2-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-oxoethyl) ethanethioate |

| 7-(2-bromo-1-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one |

| 2H-1,4-benzoxazin-3(4H)-one |

| Aniline |

| Thiourea |

| Hydrazine Hydrate |

| Sodium Azide (B81097) |

| Sodium Acetate |

| Sodium thiophenoxide |

| Potassium thioacetate |

| Sodium borohydride |

| Potassium iodide |

| Sodium hydride |

| Methyl iodide |

| Benzyl bromide |

| 2-aminothiophenol |

| 1,4-benzothiazine |

| Thiazole |

Computational and Theoretical Investigations of 7 2 Bromoacetyl 2h 1,4 Benzoxazin 3 4h One and Analogs

Quantum Chemical Studies (DFT, Ab Initio Methods) of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of 2H-1,4-benzoxazin-3(4H)-one derivatives. ias.ac.inresearchgate.net These computational approaches allow for a detailed examination of the molecule's electronic distribution and its implications for chemical reactivity.

The reactivity of a chemical species can be effectively understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilic nature, while the LUMO indicates its capacity to accept electrons, defining its electrophilic character. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For benzoxazinone (B8607429) analogs, DFT calculations are used to determine the energies of these orbitals. bhu.ac.in The HOMO is often localized on the electron-rich parts of the molecule, such as the benzene ring and the heteroatoms, while the LUMO is typically distributed over the electron-deficient regions, like the carbonyl group. The introduction of different substituents, such as the 2-bromoacetyl group at the 7-position, significantly influences the energies and distributions of these frontier orbitals. taylorandfrancis.com For instance, electron-withdrawing groups tend to lower both HOMO and LUMO energy levels and decrease the energy gap, potentially increasing the molecule's reactivity towards nucleophiles.

The Molecular Electrostatic Potential (MESP) map is another valuable tool for predicting chemical reactivity. It visually represents the electrostatic potential on the electron density surface of the molecule. researchgate.net In MESP analysis of benzoxazinone analogs, electronegative regions, typically shown in red or yellow, are located around atoms like oxygen and nitrogen, indicating sites susceptible to electrophilic attack. researchgate.netbhu.ac.in Conversely, electropositive regions, often colored blue, are found around hydrogen atoms, particularly the N-H proton, highlighting potential sites for nucleophilic interaction. researchgate.net This analysis helps in identifying the most probable sites for intermolecular interactions.

Table 1: Representative Frontier Molecular Orbital Energies for Benzoxazinone Analogs

| Compound/Analog | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Amodiaquine Analog | B3LYP/6-311++G(d,p) | - | - | 4.09 |

Computational models, primarily based on DFT, have proven highly effective in predicting the spectroscopic properties of benzoxazinone derivatives, often showing excellent agreement with experimental data. ias.ac.inresearchgate.net

Nuclear Magnetic Resonance (NMR): The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical calculations can confirm molecular structures and aid in the assignment of experimental spectra. For benzoxazinone analogs, calculated chemical shifts generally show good-to-excellent correlation with observed values. ias.ac.in However, deviations can occur, for example, with the N-H proton shift, which may be influenced by intermolecular interactions like hydrogen bonding that are challenging to model perfectly in the gas phase. ias.ac.in

Infrared (IR): Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. DFT methods, such as B3LYP with appropriate basis sets, are used to predict the vibrational modes. researchgate.net These calculated frequencies help in assigning the absorption bands in the experimental FT-IR spectrum to specific molecular vibrations, such as the characteristic C=O stretching of the lactam ring, N-H stretching, and various aromatic C-H and C=C vibrations.

UV-Visible (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.gov By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax). ias.ac.in For benzoxazinone derivatives, these calculations help to understand the nature of the electronic transitions, such as n→π* or π→π*, which are responsible for the observed UV-Vis absorption bands. ias.ac.in

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one are critical to its function and interactions. The 1,4-oxazine ring in benzoxazinone derivatives is not planar and typically adopts a screw-boat conformation. nih.govresearchgate.net X-ray crystallography studies on analogs like 6-chloro-2H-1,4-benzoxazin-3(4H)-one confirm this non-planar ring structure. nih.gov

Conformational analysis through computational methods can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is particularly important for understanding the orientation of the 7-(2-bromoacetyl) substituent relative to the benzoxazinone core.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of these molecules over time. acs.org MD simulations can provide insights into the conformational flexibility, solvent effects, and the stability of intermolecular interactions, such as the molecule's interaction with a biological target. For novel benzoxazinone derivatives, MD simulations have been used to investigate their potential as enzyme inhibitors, providing a dynamic picture of how the molecule binds and interacts within an active site. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions involving 2H-1,4-benzoxazin-3(4H)-one and its analogs. acs.org DFT calculations can be used to map the entire reaction pathway for the synthesis or subsequent reaction of these compounds.

By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. For instance, in the formation of novel benzoxazinone structures, DFT calculations have been used to show that even reactions with significant energy barriers can proceed if driven by a sufficiently exothermic step, confirming the thermodynamic favorability of the product. acs.org This approach is crucial for optimizing synthetic routes and designing new derivatives by predicting the most likely reaction pathways and outcomes. nih.gov

Mechanistic Research of Benzoxazinone Bioactivity: Molecular Interactions and Cellular Pathways

Enzyme Inhibition and Receptor Modulation Mechanisms

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have been shown to interact with a range of enzymes and neuronal receptors, suggesting a multifaceted mechanism of action.

Interaction with Biosynthetic Enzymes (e.g., 2-hydroxy-1,4-benzoxazin-3-one monooxygenase)

The enzyme 2-hydroxy-1,4-benzoxazin-3-one monooxygenase plays a crucial role in the biosynthesis of naturally occurring benzoxazinoids in plants like cereals. wikipedia.orgclockss.org This enzyme catalyzes the conversion of 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one to 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one, a key step in the production of these protective and allelopathic compounds. wikipedia.org While this enzyme is fundamental to the natural production of benzoxazinoids, current research on synthetic 2H-1,4-benzoxazin-3(4H)-one derivatives has primarily focused on their pharmacological effects on mammalian targets rather than their interaction with plant biosynthetic enzymes.

Modulatory Effects on Neurotransmitter Receptors (e.g., Dopamine D2, Serotonin (B10506) 5-HT1A/2A Receptors)

The 2H-1,4-benzoxazin-3(4H)-one structure is a promising scaffold for targeting complex neuropsychiatric disorders due to its interaction with key neurotransmitter receptors. A compound featuring this scaffold was identified through an artificial intelligence drug generation system and demonstrated strong activity against Dopamine D2 receptors, as well as Serotonin 5-HT1A and 5-HT2A receptors. nih.gov

Further research has solidified these findings, with different derivatives showing potent activity as Dopamine D2 receptor antagonists and inhibitors of serotonin reuptake. nih.gov Specific investigations into halogen-substituted analogues have led to the development of compounds that combine high-affinity antagonism for 5-HT1A receptors with potent serotonin reuptake inhibition, making them dual-acting agents. nih.gov

Enzyme Active Site Docking and Binding Affinity Predictions (e.g., Glucosamine-6-phosphate synthase)

Molecular docking studies have been employed to predict the binding interactions of 2H-1,4-benzoxazin-3(4H)-one derivatives with microbial enzymes, highlighting their potential as antimicrobial agents. A study focusing on novel derivatives explored their interaction with Glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of the microbial cell wall. ekb.eg The docking analysis provided insights into the binding modes of these compounds within the enzyme's active site, explaining the interactions between the derivatives and the amino acid residues of the target enzyme. ekb.eg These computational predictions are valuable for understanding the structure-activity relationship and enhancing the design of more potent antimicrobial compounds based on this scaffold. ekb.egnih.gov

Inhibition of Acetylcholinesterase Activity

The potential for treating neurodegenerative conditions like Alzheimer's disease has been explored through the inhibition of human acetylcholinesterase (hAChE). Research has shown that compounds with a 2H-1,4-benzoxazin-3(4H)-one scaffold can act as effective inhibitors of this enzyme. nih.govresearchgate.net

One study identified a derivative, compound 7d, as a non-competitive inhibitor of hAChE with a Ki value of 20.2 ± 0.9 μM. nih.govresearchgate.net Kinetic assays confirmed the non-competitive mechanism of inhibition. researchgate.net The inhibitory potential of various derivatives has been quantified, as shown in the table below.

| Compound | % AChE Inhibition (at 100 μM) |

|---|---|

| Donepezil (Reference) | 95.96 ± 0.45 |

| 7a | 79.94 ± 2.72 |

| 7d | 80.03 ± 1.00 |

| 11a | 72.04 ± 1.91 |

| 7b | 47.49 ± 2.30 |

| 7c | 48.67 ± 0.62 |

| 7e | 49.27 ± 4.83 |

Data sourced from Méndez-Rojas et al., 2018. researchgate.net

Modulation of Cellular Signaling Pathways (e.g., Nrf2-HO-1 pathway)

A critical mechanism underlying the antioxidant and anti-inflammatory effects of 2H-1,4-benzoxazin-3(4H)-one derivatives is their ability to modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme oxygenase-1 (HO-1) signaling pathway. nih.govmpu.edu.monih.govresearchgate.net This pathway is a primary cellular defense mechanism against oxidative stress. nih.gov

Studies have demonstrated that these derivatives significantly activate the Nrf2-HO-1 pathway. nih.govmpu.edu.mo Molecular docking analyses suggest that certain derivatives can interact with Nrf2-related binding sites, which prevents the degradation of Nrf2 by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). mpu.edu.monih.gov This stabilization allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes, including HO-1. nih.govmdpi.com The upregulation of this pathway is a key contributor to the reduction of cellular damage caused by oxidative stress and inflammation. researchgate.netnih.gov

Investigation of Anti-inflammatory Mechanisms in Microglial Cells (e.g., Reduction of LPS-induced ROS production)

The anti-inflammatory properties of 2H-1,4-benzoxazin-3(4H)-one derivatives have been extensively investigated in microglial cells, which are the primary immune cells of the central nervous system. mpu.edu.mo In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia become activated and produce reactive oxygen species (ROS), nitric oxide (NO), and various pro-inflammatory cytokines. nih.govmpu.edu.mo

Research has shown that derivatives of 2H-1,4-benzoxazin-3(4H)-one can effectively counter these inflammatory processes. nih.gov A key finding is their ability to significantly reduce LPS-induced ROS production within microglial cells. mpu.edu.moresearchgate.netresearchgate.net This antioxidant effect is complemented by a reduction in the production of other inflammatory mediators. mpu.edu.mo

Specifically, these compounds have been found to:

Reduce NO Production: Certain derivatives significantly inhibit the LPS-induced production of nitric oxide in BV-2 microglial cells. nih.govmpu.edu.mo

Decrease Pro-inflammatory Cytokines: They effectively lower the transcription levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govmpu.edu.moresearchgate.net

Downregulate Inflammatory Enzymes: The transcription and protein levels of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are also downregulated in response to treatment with these compounds. nih.govmpu.edu.monih.gov

These multifaceted anti-inflammatory actions highlight the therapeutic potential of the 2H-1,4-benzoxazin-3(4H)-one scaffold in mitigating neuroinflammation. mpu.edu.mo

| Compound Derivative | Effect on LPS-Induced BV-2 Cells | Reference |

|---|---|---|

| e2, e16, e20 | Promising anti-inflammatory activity, reduced NO production | nih.govmpu.edu.mo |

| e2, e16, e20 | Decreased mRNA levels of IL-1β, IL-6, and TNF-α | mpu.edu.moresearchgate.net |

| e2, e16, e20 | Downregulated iNOS and COX-2 protein levels | mpu.edu.monih.gov |

| e2, e16, e20 | Reduced intracellular ROS production | nih.govresearchgate.net |

| e2, e16, e20 | Activated the Nrf2-HO-1 signaling pathway | mpu.edu.moresearchgate.net |

Antifungal and Antimicrobial Mechanisms of Action (e.g., In vitro studies against phytopathogenic fungi or bacterial species)

Information regarding the in vitro antifungal and antimicrobial activity of 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-bromoacetyl)- against phytopathogenic fungi or bacterial species is not available in the public domain.

Antioxidant Mechanisms (e.g., DPPH radical scavenging)

There is no available data from studies such as DPPH radical scavenging assays that would elucidate the antioxidant mechanisms of 2H-1,4-Benzoxazin-3(4H)-one, 7-(2-bromoacetyl)-.

Applications of 7 2 Bromoacetyl 2h 1,4 Benzoxazin 3 4h One in Advanced Chemical and Biological Research

Utilization as a Key Intermediate in Complex Organic Synthesis

The structure of 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one, featuring a reactive α-haloketone, makes it a valuable building block in the synthesis of more complex molecular architectures. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups and the formation of new carbon-heteroatom and carbon-carbon bonds.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Resulting Functional Group | Potential Product Class |

| Azide (B81097) (N₃⁻) | Azidoacetyl | Precursors for triazoles (via click chemistry), amines (via reduction) |

| Amines (R-NH₂) | Aminoacetyl | Substituted amines, precursors for various heterocycles |

| Thiolates (R-S⁻) | Thioether | Sulfur-containing organic molecules |

| Alcohols/Phenols (R-OH) | Ether | Ether-linked derivatives |

| Carboxylates (R-COO⁻) | Ester | Ester derivatives |

While specific, large-scale synthetic applications of 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one are not extensively documented in publicly available research, its structural motifs are present in compounds with demonstrated biological activity. For instance, various derivatives of 2H-1,4-benzoxazin-3(4H)-one have been synthesized and investigated for their anticonvulsant and antifungal properties. researchgate.netnih.gov The bromoacetyl group serves as a chemical handle to introduce diversity and modulate the biological activity of the parent benzoxazinone (B8607429) scaffold.

Development of Chemical Probes and Molecular Tools for Biological Systems

Due to the reactive nature of the bromoacetyl moiety, 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one holds potential as a precursor for the development of chemical probes and molecular tools. The bromoacetyl group can act as a reactive handle to attach this scaffold to other molecules, such as fluorophores, biotin, or affinity tags.

One notable application of similar α-haloacetyl compounds is in the synthesis of probes for "click chemistry," a set of biocompatible reactions that enable the linking of molecules in complex biological environments. For example, reaction with sodium azide would convert the bromoacetyl group to an azidoacetyl group. This azide-functionalized benzoxazinone could then be "clicked" onto an alkyne-containing molecule, such as a modified protein or nucleic acid, using a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction. nih.govekb.egalliedacademies.orgbroadpharm.com This would allow for the specific labeling and visualization of biological targets.

Although direct application of 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one as a chemical probe is not yet detailed in the literature, the foundational chemistry for its use in this context is well-established.

Contributions to Agrochemical Research as Synthetic Intermediates

The benzoxazinone core is a known pharmacophore in the field of agrochemicals. mdpi.com Natural and synthetic benzoxazinones have been investigated for their herbicidal and fungicidal activities. nih.govmdpi.com The role of 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one in this area is primarily as a synthetic intermediate to create a library of derivatives for screening.

By reacting the bromoacetyl group with various nucleophiles, researchers can systematically modify the structure of the molecule and study the structure-activity relationship (SAR). This process is crucial for optimizing the potency and selectivity of a potential agrochemical. For example, the introduction of different amine, thiol, or alcohol-containing moieties could significantly impact the compound's interaction with its biological target in a weed or fungus. While specific herbicidal or fungicidal compounds derived directly from 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one are not prominently reported, the general class of benzoxazinones continues to be an area of active research in the agrochemical industry.

Role in Material Science Investigations (as a synthetic precursor)

Benzoxazine (B1645224) monomers are precursors to a class of high-performance polymers known as polybenzoxazines. conicet.gov.ar These thermosetting resins exhibit desirable properties such as high thermal stability, low water absorption, and excellent flame retardancy. The synthesis of benzoxazine monomers typically involves the reaction of a phenol, a primary amine, and formaldehyde.

While 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one is not a traditional benzoxazine monomer for polymerization through its oxazine (B8389632) ring, its reactive bromoacetyl group allows for its potential use as a functional comonomer or a crosslinking agent. For example, it could be grafted onto a polymer backbone containing nucleophilic sites. Alternatively, the bromoacetyl group could be converted to a polymerizable group, such as an acrylate (B77674) or a vinyl ether, thus creating a novel functional monomer. The incorporation of the benzoxazinone moiety into a polymer could impart specific properties, such as altered solubility, thermal stability, or biological activity, to the final material.

Precursor for the Development of New Research Reagents

The development of novel research reagents is essential for advancing our understanding of chemical and biological systems. The reactivity of the bromoacetyl group in 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one makes it a suitable starting material for the synthesis of new derivatizing agents. researchgate.netgcms.czobrnutafaza.hrgreyhoundchrom.com

Derivatizing agents are used to modify analytes to improve their separation and detection in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). For instance, by reacting 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one with a molecule containing a thiol or amine group, a stable thioether or amine linkage is formed. If the parent molecule is, for example, a drug or a metabolite, this derivatization could introduce a UV-absorbing or fluorescent benzoxazinone tag, enhancing its detectability.

Table 2: Potential Derivatization Reactions for Analytical Applications

| Analyte Functional Group | Derivatization Product | Potential Analytical Enhancement |

| Thiol (-SH) | Thioether | Introduction of a chromophore/fluorophore |

| Amine (-NH₂) | Secondary Amine | Increased molecular weight and altered volatility for GC |

| Carboxylic Acid (-COOH) | Ester | Improved chromatographic properties |

The versatility of the bromoacetyl group allows for a wide range of chemical transformations, positioning 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one as a promising precursor for the development of tailored research reagents.

Future Research Perspectives and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Approaches to 7-(2-Bromoacetyl)-2H-1,4-Benzoxazin-3(4H)-one

Future research should prioritize the development of sustainable synthetic methodologies. One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of other benzoxazinone (B8607429) derivatives. frontiersin.orgresearchgate.net Another key area is the exploration of catalytic systems that are both efficient and sustainable. This includes the use of transition-metal catalysts like copper or palladium for C-N and C-C bond-forming reactions, which could enable more direct and atom-economical routes to the target molecule. organic-chemistry.org Furthermore, developing one-pot synthesis procedures, where multiple reaction steps are carried out in a single vessel, would streamline the process, minimize waste, and reduce the need for purification of intermediates. researchgate.net The development of such methods would not only make 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one more accessible for further study but also align with the principles of green chemistry. nih.gov

| Synthetic Approach | Potential Advantages | References |

| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, improved yields, lower energy consumption | frontiersin.orgresearchgate.net |

| Transition-Metal Catalysis (e.g., Cu, Pd) | High efficiency, atom economy, potential for direct C-N/C-C coupling | organic-chemistry.org |

| One-Pot Synthesis | Increased efficiency, reduced waste, simplified purification | researchgate.net |

| Green Chemistry Principles | Use of safer solvents, reduced energy usage, minimized byproducts | nih.gov |

Advanced Mechanistic Studies on Molecular Interactions and Pathways

Understanding the precise molecular mechanisms through which 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one exerts its potential biological effects is a critical unaddressed challenge. The bromoacetyl group is a reactive electrophile, suggesting that the compound may act as a covalent inhibitor by forming a bond with nucleophilic residues (such as cysteine, histidine, or lysine) in target proteins. However, the specific protein targets and the downstream consequences of these interactions are unknown.

Future mechanistic studies should aim to identify the cellular targets of this compound. Advanced proteomics techniques, such as activity-based protein profiling (ABPP), could be employed to identify proteins that covalently interact with the molecule in a cellular context. Furthermore, detailed kinetic studies are needed to characterize the nature and rate of these interactions. Investigating the impact of the compound on cellular signaling pathways is also crucial. For instance, studies on other benzoxazinone derivatives have revealed effects on pathways related to inflammation and oxidative stress, such as the Nrf2-HO-1 signaling pathway. nih.govnih.gov It would be valuable to explore whether 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one modulates these or other critical cellular pathways. Such studies would provide a solid foundation for understanding its biological activity and potential therapeutic applications. nih.gov

Exploration of New Chemical Transformations and Derivatizations of the Bromoacetyl Moiety

The bromoacetyl group in 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one is a versatile chemical handle that offers numerous opportunities for derivatization. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This presents a significant opportunity to create a library of new compounds with potentially enhanced or novel biological activities.

Future research should focus on systematically exploring the reactivity of the bromoacetyl moiety with various nucleophiles. This could include reactions with amines, thiols, alcohols, and carbanions to generate a diverse set of derivatives. For example, reaction with primary or secondary amines could yield aminoketone derivatives, while reaction with thiols could produce thioketones. These new derivatives could then be screened for a range of biological activities. The introduction of different functional groups could modulate the compound's physicochemical properties, such as solubility and cell permeability, as well as its binding affinity and selectivity for biological targets. The strategic derivatization of the bromoacetyl group is a promising approach for lead optimization and the development of new chemical probes to study biological processes. nih.gov

| Nucleophile | Resulting Derivative Class | Potential Application |

| Amines (R-NH2) | Aminoketones | Introduction of basic centers, modulation of solubility |

| Thiols (R-SH) | Thioketones | Mimicking biological interactions, covalent targeting |

| Alcohols (R-OH) | α-Hydroxyketones | Altering polarity and hydrogen bonding capacity |

| Carbanions (R-) | Substituted Ketones | Carbon skeleton extension, creating complex structures |

Computational Design and Predictive Modeling for Enhanced Functional Specificity

Computational approaches offer a powerful and efficient means to guide the future development of 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one derivatives. To date, there is a lack of computational studies focused on this specific molecule. Applying in silico methods could accelerate the discovery of derivatives with improved potency and selectivity.

Future research should leverage computational tools for the rational design of new analogs. Molecular docking studies could be used to predict how derivatives of the parent compound might bind to the active sites of various target proteins. nih.govnih.gov By modeling these interactions, researchers can prioritize the synthesis of compounds that are most likely to be active. Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to build models that correlate the chemical structures of a series of derivatives with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds. Furthermore, predictive modeling of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in the early identification of candidates with favorable pharmacokinetic and safety profiles. The integration of these computational approaches into the research workflow can significantly reduce the time and cost associated with drug discovery and development. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-(2-bromoacetyl)-2H-1,4-benzoxazin-3(4H)-one?

- Methodology : The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, describes a method using cesium carbonate in DMF to cyclize precursors like N-benzyl-2-(2,4-dichlorophenoxy)acetamide. Reaction optimization includes solvent selection (e.g., DMF vs. acetonitrile), base strength (Cs₂CO₃ vs. K₂CO₃), and temperature control (reflux vs. room temperature). Yield improvements (up to 70%) are achieved by column chromatography with ethyl acetate/hexane gradients .

- Key Consideration : Monitor reaction progress via TLC and confirm purity using HPLC or NMR ( ).

Q. How can structural characterization of this compound be performed to resolve ambiguities in substituent positioning?

- Methodology : Use X-ray crystallography (as in and ) to determine the conformation of the benzoxazinone ring (envelope vs. screw-boat). Complement with 2D NMR (¹H-¹H COSY, HMBC) to assign proton environments and verify the bromoacetyl group's position at C6. IR spectroscopy confirms carbonyl (C=O) and bromoacetyl (C-Br) functional groups .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : UPLC-MS/MS ( ) provides high sensitivity for trace quantification. Use deuterated internal standards (e.g., DIMBOA-d₃) to minimize matrix effects. For non-polar matrices, employ SPE (solid-phase extraction) with C18 cartridges prior to analysis. Validate methods via spike-recovery experiments (80–120% recovery) .

Advanced Research Questions

Q. How do electronic effects of the bromoacetyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Compare reaction outcomes (e.g., Suzuki-Miyaura coupling) with analogous chloro- or iodoacetyl derivatives. Use DFT calculations to map electron density at the acetyl group’s α-carbon. Kinetic studies (e.g., monitoring via in-situ IR) reveal rate differences due to bromine’s electronegativity vs. other halogens .

- Data Interpretation : Bromine’s strong leaving-group tendency may favor nucleophilic substitution but hinder oxidative addition in Pd-catalyzed reactions.

Q. What strategies mitigate toxicity concerns during in vitro bioactivity assays?

- Methodology : Pre-screen cytotoxicity using MTT assays () at 10–100 µM concentrations. If toxicity is observed (e.g., <70% cell viability), modify the bromoacetyl group via pro-drug approaches (e.g., ester masking) or reduce electrophilicity through electron-withdrawing substituents. Include positive controls (e.g., DIMBOA, ) to benchmark safety profiles .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodology : Perform dose-response curves (IC₅₀ vs. MIC) to establish therapeutic windows. Use transcriptomics (RNA-seq) to identify off-target pathways. For example, highlights dual AChE/BACE1 inhibition in Alzheimer’s models; similar multi-target studies can clarify mechanisms. Validate findings with knockout cell lines or selective inhibitors .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in benzoxazinone derivatives?

- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent parameters (Hammett σ, logP) with bioactivity. Use molecular docking (AutoDock Vina) to predict binding modes to targets like AChE (). Cross-validate models with leave-one-out (LOO) or k-fold methods .

Q. How can crystallographic disorder (e.g., in the oxazinone ring) be addressed during refinement?

- Methodology : As shown in , refine disordered atoms (e.g., O2) using PART instructions in SHELXL. Apply anisotropic displacement parameters and restraints (SIMU/DELU) to stabilize geometry. Validate with R-factor convergence (<5% Δ) and Hirshfeld surface analysis .

Safety & Handling

Q. What precautions are critical when handling the bromoacetyl moiety due to potential alkylation hazards?

- Protocol : Use glove boxes or Schlenk lines under inert atmospheres (N₂/Ar). Quench residual bromoacetyl groups post-synthesis with thiols (e.g., β-mercaptoethanol). Store at -20°C in amber vials to prevent light-induced decomposition. Monitor NOx emissions during decomposition () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.